6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.
Acetylation: The hydroxyl group at the 7th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclopentene Introduction: The cyclopentene ring is introduced through a cyclization reaction involving appropriate reagents and conditions.
Final Product: The final product, 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Types of Reactions:
Oxidation: 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as monoamine oxidase A, affecting neurotransmitter levels and exhibiting potential antidepressant effects.
Pathways Involved: It can modulate oxidative stress pathways, reducing the production of reactive oxygen species and protecting cells from oxidative damage
Comparison with Similar Compounds
4-Methyl-7-hydroxycoumarin: A precursor in the synthesis of 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin, known for its antimicrobial properties.
7-Hydroxy-4-methylcoumarin: Another related compound with antioxidant and anti-inflammatory activities.
Coumarin Derivatives: Various coumarin derivatives exhibit diverse biological activities, including anticoagulant, anticancer, and antiviral properties.
Uniqueness: 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin stands out due to its unique structural features, such as the presence of the acetonyloxy and cyclopentene groups. These modifications enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9(17)8-19-14-7-6-12-11-4-3-5-13(11)16(18)20-15(12)10(14)2/h6-7H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIBZRYQJEBHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397328 |
Source
|
Record name | 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307548-94-3 |
Source
|
Record name | 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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